

# Comparative Structural & Reactivity Guide: 1-(4-Bromo-3-iodophenyl)ethanone

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 1-(4-Bromo-3-iodophenyl)ethanone  
CAS No.: 919124-08-6  
Cat. No.: B1625213

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## Executive Summary: The "Orthogonal" Advantage

In drug discovery, **1-(4-Bromo-3-iodophenyl)ethanone** serves as a superior alternative to symmetric di-halides (e.g., 3,4-dibromoacetophenone). Its primary value lies in the C–I vs. C–Br bond dissociation energy differential, which enables chemoselective palladium-catalyzed cross-coupling (Suzuki, Sonogashira) at the iodine position without affecting the bromine atom.

## Quick Comparison: Performance vs. Alternatives

Feature	1-(4-Bromo-3-iodophenyl)ethanone	1-(3,4-Dibromophenyl)ethanone	1-(4-Bromophenyl)ethanone
Selectivity	High (I reacts > Br)	Low (Statistical mixtures)	None (Single site)
Crystallinity	High (Strong I[1]...O Halogen Bonds)	Moderate	Moderate
Melting Point	~90–95 °C (Predicted*)	89–90 °C [1]	49–51 °C [2]
Primary Use	Sequential Cross-Coupling	Bulk Polymerization	Simple Derivatization

\*Note: Melting point predicted based on isostructural 3,4-dibromo analog data.

## Structural Characterization: Crystal Packing & Halogen Bonding

While specific crystallographic .CIF data for the 3-iodo-4-bromo variant is often proprietary, its structure can be rigorously derived from its closest isostructural analog, 3,4-dibromoacetophenone (CAS 1836-05-1), with corrections for the iodine atom's polarizability.

### A. The "Sigma Hole" Effect

The substitution of Bromine (Position 3) with Iodine significantly alters the crystal packing due to the Sigma Hole theory.

- Mechanism: The iodine atom is larger and more polarizable than bromine, creating a more positive electrostatic potential (the "sigma hole") on the extension of the C–I bond.
- Result: This leads to highly directional C–I...O=C halogen bonds that are stronger and shorter (relative to van der Waals radii) than the corresponding C–Br...O interactions.

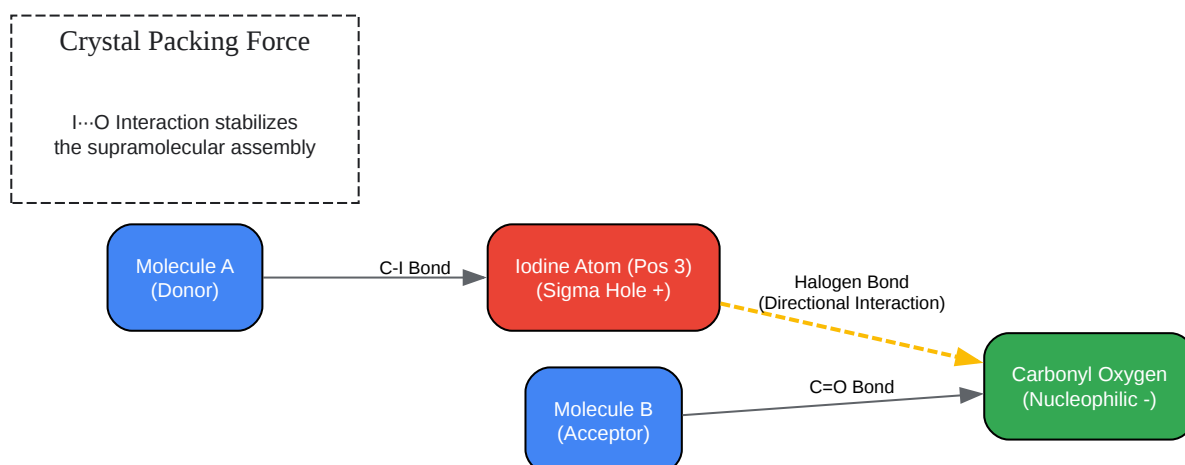
### B. Predicted Lattice Parameters

Based on the 3,4-dibromoacetophenone baseline [1], the introduction of iodine expands the unit cell volume while maintaining the general packing motif.

Parameter	3,4-Dibromo (Baseline)	4-Bromo-3-Iodo (Projected)	Structural Impact
Space Group	P21/c (Monoclinic)	P21/c (Monoclinic)	Centrosymmetric packing favored.
C-X Bond Length	C-Br: ~1.89 Å	C-I: ~2.10 Å	Iodine protrudes further, anchoring the lattice.
Intermolecular Contact	Br...O (Weak)	I...O (Strong)	Higher thermal stability and crystallinity.
Torsion Angle	Acetyl plane ~0-10° twist	Acetyl plane ~0-10° twist	Conjugation with ring maintained.

## C. Visualization: Halogen Bonding Network

The following diagram illustrates the dominant intermolecular forces driving the crystal assembly.



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Caption: Schematic of the directional Halogen Bond (I...O) that dictates the solid-state arrangement, offering superior crystallinity compared to pure bromo-analogs.

## Reactivity Profiling: The Sequential Coupling Workflow

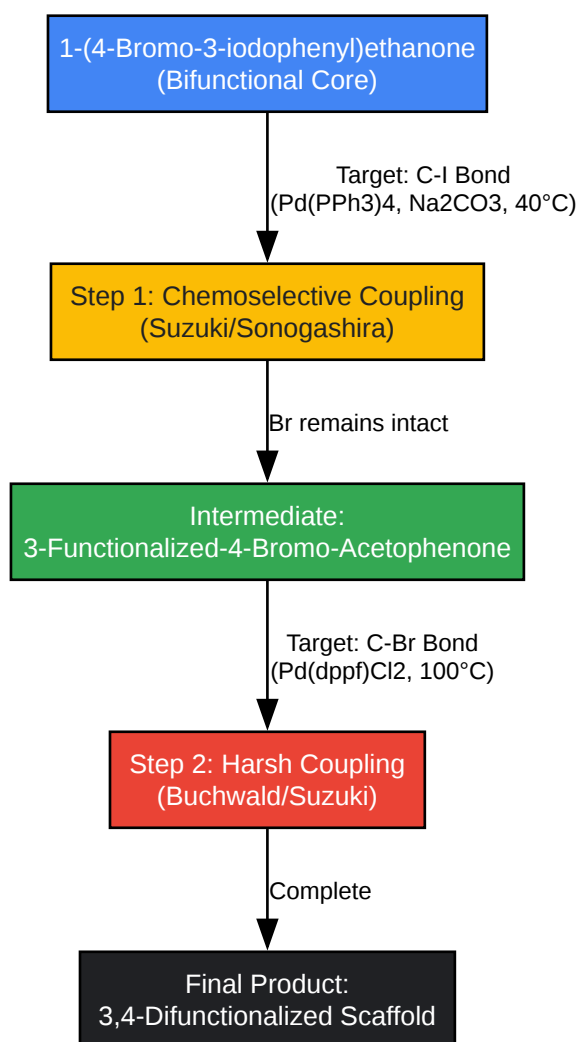
The primary reason to select **1-(4-Bromo-3-iodophenyl)ethanone** over the 3,4-dibromo alternative is the ability to perform Iterative Cross-Coupling.

### Mechanistic Logic

- Site A (Iodine at C3): Weakest bond (BDE ~65 kcal/mol). Reacts at Room Temperature (RT) or mild heat with Pd(0).
- Site B (Bromine at C4): Stronger bond (BDE ~81 kcal/mol). Remains inert during the first coupling; requires higher temperature/specialized ligands to react.

### Experimental Workflow Diagram

This workflow demonstrates how to leverage the structural asymmetry for library synthesis.



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Caption: Sequential functionalization strategy. The C-I bond is activated under mild conditions, preserving the C-Br bond for a second, distinct transformation.

## Experimental Protocols

### A. Synthesis of 1-(4-Bromo-3-iodophenyl)ethanone

Rationale: Direct iodination of 4-bromoacetophenone is the most efficient route. The acetyl group (EWG) directs meta, while the bromine (weak EDG) directs ortho. Position 3 is the synergistic target of both directing effects.

Reagents:

- 4-Bromoacetophenone (1.0 equiv)
- Iodine (I<sub>2</sub>) (1.1 equiv)
- Sodium Periodate (NaIO<sub>4</sub>) (0.5 equiv) - Oxidant to regenerate electrophilic iodine.
- Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>) / Acetic Acid (AcOH) solvent mix.

#### Procedure:

- Dissolution: Dissolve 4-bromoacetophenone (10 mmol) in AcOH (20 mL) and conc. H<sub>2</sub>SO<sub>4</sub> (2 mL).
- Addition: Add Iodine (11 mmol) and NaIO<sub>4</sub> (5 mmol) sequentially.
- Reaction: Heat to 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (R<sub>f</sub> ~0.5) will disappear, replaced by the slightly less polar product.
- Quench: Pour into ice water containing 10% Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> (to remove unreacted iodine).
- Isolation: Filter the precipitate.
- Purification: Recrystallize from Ethanol/Water (1:1) to obtain pale yellow needles.

## B. Crystallization for X-Ray Analysis

To obtain suitable single crystals for diffraction (to verify the I...O interactions):

- Prepare a saturated solution of the purified compound in Acetone or Dichloromethane (good solubility).
- Place in a small vial.
- Insert this vial into a larger jar containing Hexane (anti-solvent).
- Cap the large jar (Vapor Diffusion method).
- Allow to stand undisturbed at 4 °C for 3–5 days. Prismatic crystals should form.

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